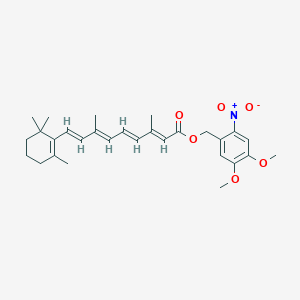
1,9-Dichlorophenanthrene
Übersicht
Beschreibung
1,9-Dichlorophenanthrene is a chemical compound with the molecular formula C14H8Cl2 . It is a type of chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has chlorine atoms attached to the aromatic rings of a PAH .
Molecular Structure Analysis
The molecular structure of 1,9-Dichlorophenanthrene consists of a phenanthrene core with two chlorine atoms attached at the 1 and 9 positions . The average mass of the molecule is 247.119 Da, and the monoisotopic mass is 246.000305 Da .Wissenschaftliche Forschungsanwendungen
Atmospheric Degradation of Chlorinated PAHs
Chlorinated polycyclic aromatic hydrocarbons (ClPAHs) like 9,10-Dichlorophenanthrene pose significant environmental concerns due to their widespread occurrence and dioxin-like toxicities. A study by Dang et al. (2015) delved into the mechanism of OH-initiated atmospheric oxidation degradation of this compound. The findings indicated that the main oxidation products are various ring-retaining and ring-opening compounds, such as chlorophenanthrols, 9,10-dichlorophenanthrene-3,4-dione, dialdehydes, chlorophenanthrenequinones, nitro-9,10-Cl₂Phe, and epoxides. The study provides valuable insights into the atmospheric fate of 9,10-Dichlorophenanthrene.
Catalytic Applications in Organic Synthesis
1,3-Dichloro-tetra-n-butyl-distannoxane has been identified as a catalyst for the direct substitution of 9H-xanthen-9-ol with indoles at room temperature, leading to the formation of a class of 3-(9H-xanthen-9-yl)-1H-indole derivatives (Liu et al., 2012). This catalytic process also supports other nucleophiles, underlining the versatility of dichloro-based compounds in facilitating organic syntheses.
Structural Studies and Chemical Behavior
Understanding the structural aspects and chemical behavior of related compounds provides insights into their reactivity and potential applications. For instance, the study of 9,10-Dihydrophenanthrene derivatives by Suzuki et al. (2000) revealed the impact of electron-donating and accepting groups on the molecule's structure, particularly the elongation of the central bond. Such insights are crucial for designing compounds with tailored properties for specific applications.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,9-dichlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCCKIQXAAUPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2Cl)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dichlorophenanthrene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



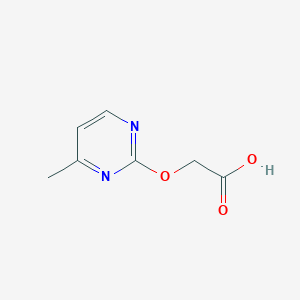
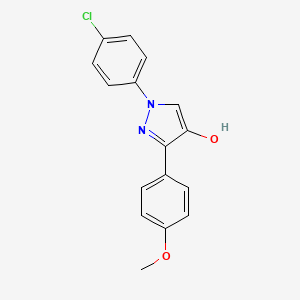
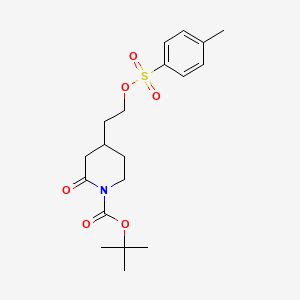


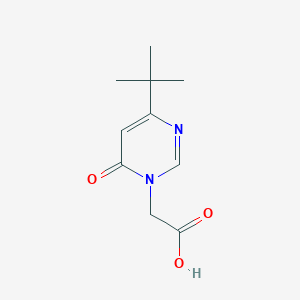
![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)



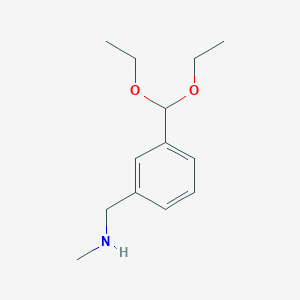
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
